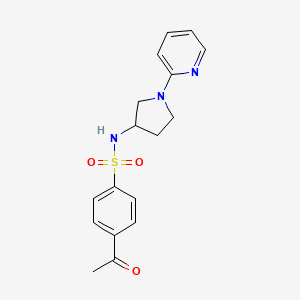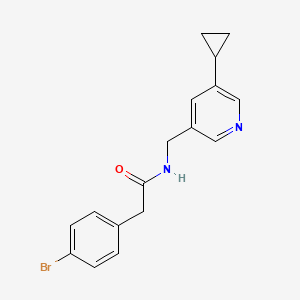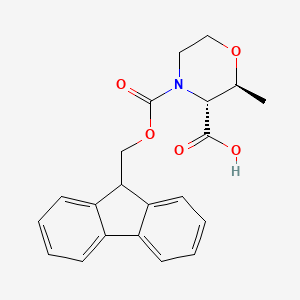![molecular formula C12H10ClN3O2 B2832169 6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid CAS No. 1535166-67-6](/img/structure/B2832169.png)
6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid” is a chemical compound. It is related to 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid, which has a molecular weight of 229.24 . The compound is typically 95% pure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Additionally, 2-Amino-6-methylpyridine can be used as an electron donor and reacts with various π-acceptors to form a solid charge transfer molecule .Molecular Structure Analysis
The InChI code for the related compound 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is 1S/C12H11N3O2/c1-8-4-5-9(7-14-8)15-11-10(12(16)17)3-2-6-13-11/h2-7H,1H3,(H,13,15)(H,16,17) . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The compound may participate in various chemical reactions. For example, 2-Amino-6-methylpyridine can react with π-acceptors to form a solid charge transfer molecule . Additionally, the protodeboronation of pinacol boronic esters has been reported, which could be relevant if the compound contains boronic ester groups .Physical And Chemical Properties Analysis
The related compound 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid has a molecular weight of 229.24 . It is typically 95% pure and is stored under -20C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound's derivatives have been explored for their potential as anticancer agents. In particular, research has focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their potential utility in anticancer strategies (C. Temple et al., 1983).
Coordination Chemistry
Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, have been used as ligands in coordination chemistry, showing advantages and disadvantages compared to terpyridines. These compounds have been highlighted for their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, showcasing the versatility of pyridine derivatives in material science and sensor technology (M. Halcrow, 2005).
Biochemical and Pharmaceutical Manufacturing
The synthesis and extraction studies of pyridine-3-carboxylic acid derivatives have shown their importance in food, pharmaceutical, and biochemical industries. For instance, pyridine-3-carboxylic acid has been extracted using 1-dioctylphosphoryloctane (TOPO) with different diluents, demonstrating the compound's relevance in enhancing production processes through enzymatic conversion and reactive extraction from dilute fermentation broths (Sushil Kumar & B. V. Babu, 2009).
Synthesis of Substituted Pyridines
Research into the displacement of a methylsulfinyl group from the pyridine ring has led to the development of 2-aminopyridines with various polar 6-substituents. This work underscores the compound's utility in synthesizing a wide range of substituted pyridines, further highlighting its versatility in organic synthesis and potential pharmaceutical applications (S. Teague, 2008).
Eigenschaften
IUPAC Name |
6-chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-2-3-8(6-14-7)15-11-9(12(17)18)4-5-10(13)16-11/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMJIDFCFYVDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2832089.png)



![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)


![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)
![5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2832101.png)



![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)